Naratriptan D3 Hydrochloride

Descripción general

Descripción

Naratriptan D3 Hydrochloride is a labeled salt of Naratriptan . It is a selective 5-HT1 receptor agonist and is used against migraine headaches . Naratriptan is a headache medicine that narrows blood vessels around the brain. It also reduces substances in the body that can trigger headache pain, sensitivity to light and sound, and other migraine symptoms .

Aplicaciones Científicas De Investigación

Naratriptan Hydrochloride is effective in treating migraine due to its ability to bind selectively to the 5-HT1D and 5-HT1B receptor subtypes, which leads to vasoconstriction and relief from migraine headaches (Definitions, 2020).

Fast dissolving films of Naratriptan Hydrochloride have been developed to enhance its efficacy by increasing its onset of action and reducing first-pass metabolism. Such films showed rapid drug release and satisfactory mechanical properties (Krishna et al., 2017).

Buccal delivery of Naratriptan has been explored to ensure faster onset of action and avoid side effects associated with oral formulations. This approach hypothesizes that the unionized form of Naratriptan permeates buccal tissue more effectively than the salt form (Sattar et al., 2015).

Thermoreversible intranasal gels for Naratriptan Hydrochloride have been formulated for direct drug targeting to the brain via the olfactory lobe pathway, which could improve bioavailability and efficacy in treating migraines (Shelke et al., 2015).

The efficacy of Naratriptan Hydrochloride in different delivery methods has been extensively studied, including subcutaneous injections, which have been shown to be effective in the acute treatment of migraines (Dahlöf et al., 1998).

Microneedle-assisted transdermal delivery of Naratriptan Hydrochloride has been researched, showing potential to improve patient compliance, especially for those experiencing nausea and vomiting during migraines (Ahmad et al., 2018).

The pharmacokinetics of Naratriptan have been studied in various populations, including adolescents, to understand its behavior in different patient groups (Christensen et al., 2001).

Propiedades

IUPAC Name |

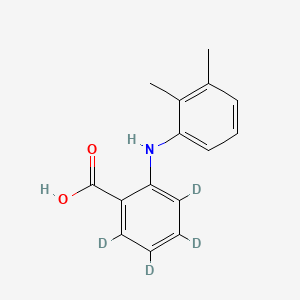

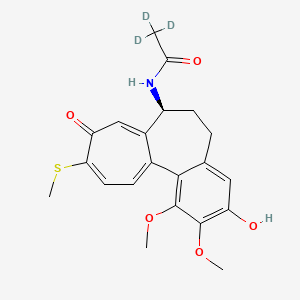

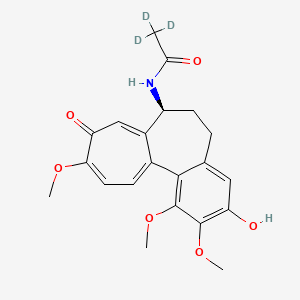

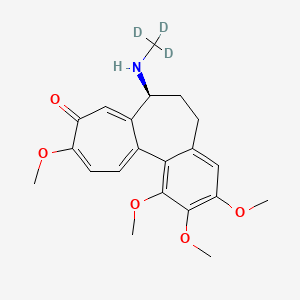

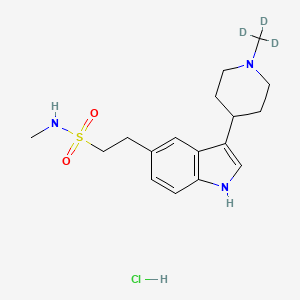

N-methyl-2-[3-[1-(trideuteriomethyl)piperidin-4-yl]-1H-indol-5-yl]ethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2S.ClH/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14;/h3-4,11-12,14,18-19H,5-10H2,1-2H3;1H/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWEZYKMQFAUBTD-MUTAZJQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3CCN(CC3)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCC(CC1)C2=CNC3=C2C=C(C=C3)CCS(=O)(=O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662141 | |

| Record name | N-Methyl-2-{3-[1-(~2~H_3_)methylpiperidin-4-yl]-1H-indol-5-yl}ethane-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naratriptan D3 Hydrochloride | |

CAS RN |

1190021-64-7 | |

| Record name | N-Methyl-2-{3-[1-(~2~H_3_)methylpiperidin-4-yl]-1H-indol-5-yl}ethane-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.